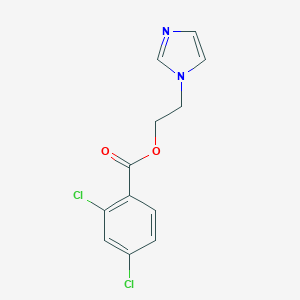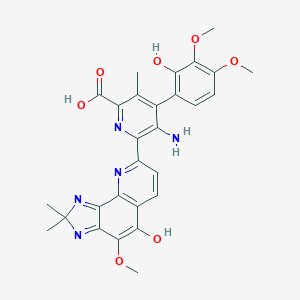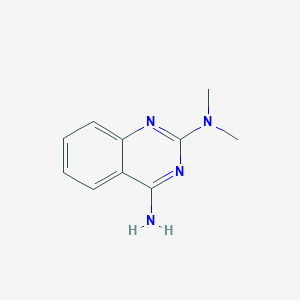![molecular formula C11H14N4O4 B231452 2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as APY and is a derivative of pyrrolopyrimidine.
Wirkmechanismus
The mechanism of action of APY involves the inhibition of various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These enzymes are essential for cancer cell growth and proliferation. By inhibiting their activity, APY can prevent the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
APY has been shown to have several biochemical and physiological effects. It can induce cell death in cancer cells, inhibit the activity of various enzymes, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APY in lab experiments is its high yield and purity. It is also a relatively stable compound, making it easy to handle and store. However, one of the limitations of using APY in lab experiments is its high cost. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on APY. One potential application is in the development of new cancer therapies. APY has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new drugs for other diseases such as Alzheimer's and Parkinson's disease. APY has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases.
In conclusion, APY is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting compound for further research.
Synthesemethoden
The synthesis of APY involves the reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid with formaldehyde and tetrahydrofuran in the presence of a catalyst. The resulting compound is then reduced to obtain APY in high yield and purity.
Wissenschaftliche Forschungsanwendungen
APY has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of various enzymes that are essential for cancer cell growth and proliferation. APY has also been found to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7?,8?,11-/m1/s1 |
InChI-Schlüssel |
HDZZVAMISRMYHH-IIXPVKPNSA-N |
Isomerische SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3C(C([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3.2.1]Propellane](/img/structure/B231374.png)

![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)

